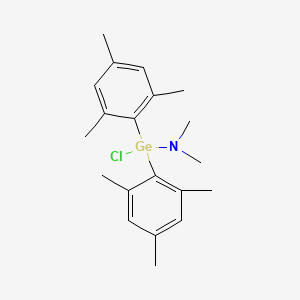
1-Chloro-N,N-dimethyl-1,1-bis(2,4,6-trimethylphenyl)germanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-N,N-dimethyl-1,1-bis(2,4,6-trimethylphenyl)germanamine is an organogermanium compound characterized by the presence of a germanium atom bonded to a chlorine atom, two dimethylamino groups, and two 2,4,6-trimethylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-N,N-dimethyl-1,1-bis(2,4,6-trimethylphenyl)germanamine typically involves the reaction of germanium tetrachloride with N,N-dimethyl-2,4,6-trimethylaniline in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the germanium compound. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 1-Chloro-N,N-dimethyl-1,1-bis(2,4,6-trimethylphenyl)germanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The germanium center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: The compound can be reduced to form germanium hydrides using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, toluene), and bases (e.g., triethylamine).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, peracids), solvents (e.g., acetonitrile, water).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ether).
Major Products Formed:
Substitution Reactions: Substituted germanium compounds with various functional groups.
Oxidation Reactions: Oxidized germanium species such as germanium dioxide.
Reduction Reactions: Germanium hydrides and related compounds.
科学的研究の応用
1-Chloro-N,N-dimethyl-1,1-bis(2,4,6-trimethylphenyl)germanamine has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Materials Science: Investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Biology and Medicine: Explored for its potential biological activity and as a component in the design of new pharmaceuticals.
Industry: Utilized in the production of specialized polymers and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 1-Chloro-N,N-dimethyl-1,1-bis(2,4,6-trimethylphenyl)germanamine involves its interaction with molecular targets through its germanium center. The compound can form coordination complexes with various ligands, influencing its reactivity and biological activity. The pathways involved in its mechanism of action depend on the specific application and the nature of the interacting species.
類似化合物との比較
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
Comparison: 1-Chloro-N,N-dimethyl-1,1-bis(2,4,6-trimethylphenyl)germanamine is unique due to the presence of a germanium atom, which imparts distinct chemical and physical properties compared to similar compounds containing other elements such as carbon or nitrogen. The germanium center allows for unique coordination chemistry and reactivity, making this compound valuable for specific applications in materials science and catalysis.
特性
CAS番号 |
202128-02-7 |
|---|---|
分子式 |
C20H28ClGeN |
分子量 |
390.5 g/mol |
IUPAC名 |
N-[chloro-bis(2,4,6-trimethylphenyl)germyl]-N-methylmethanamine |
InChI |
InChI=1S/C20H28ClGeN/c1-13-9-15(3)19(16(4)10-13)22(21,23(7)8)20-17(5)11-14(2)12-18(20)6/h9-12H,1-8H3 |
InChIキー |
JHDQCIOQSCDOKA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)[Ge](C2=C(C=C(C=C2C)C)C)(N(C)C)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



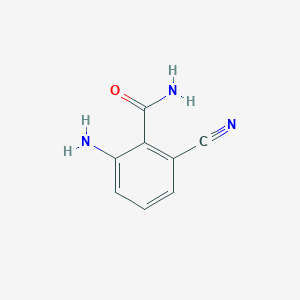
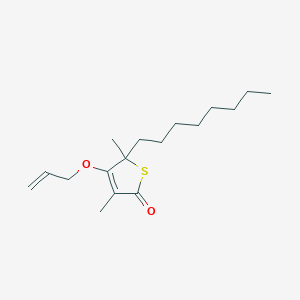
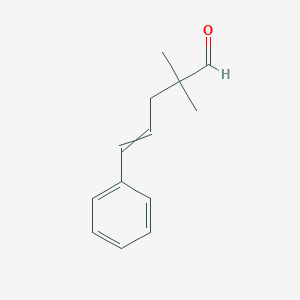
![2-[6-(Hydroxymethylidene)-1,6-dihydropyridin-2-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12582872.png)
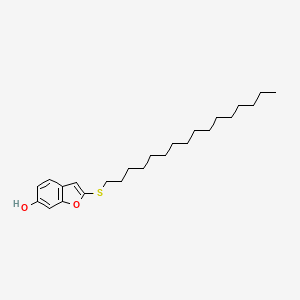



![2,6-Dithiaspiro[3.3]heptane, 2,2,6,6-tetraoxide](/img/structure/B12582895.png)
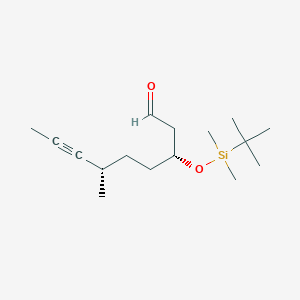
![4-[3-(Butylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenyl acetate](/img/structure/B12582908.png)


